molecular formula C7H5IN2 B1317483 7-Iodo-1H-indazole CAS No. 945761-94-4

7-Iodo-1H-indazole

Cat. No.: B1317483
CAS No.: 945761-94-4
M. Wt: 244.03 g/mol
InChI Key: JBCFWHAFVDMAEU-UHFFFAOYSA-N
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Description

7-Iodo-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.

Mechanism of Action

Target of Action

7-Iodo-1H-indazole, like other indazole derivatives, has a wide variety of medicinal applications. It has been found to have potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, as a potential inhibitor of phosphoinositide 3-kinase δ, it may interfere with the signaling pathways regulated by this enzyme, leading to therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, if it acts as an inhibitor of phosphoinositide 3-kinase δ, it would affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it acts as an inhibitor of phosphoinositide 3-kinase δ, it could lead to decreased cell survival, growth, and proliferation .

Biochemical Analysis

Biochemical Properties

7-Iodo-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The iodine atom in this compound enhances its binding affinity to these enzymes, facilitating the study of enzyme kinetics and inhibition mechanisms. Additionally, this compound can form stable complexes with proteins, allowing researchers to investigate protein-ligand interactions and protein conformational changes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by interfering with metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound enhances its ability to form hydrogen bonds and van der Waals interactions with target proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of tyrosine kinases by binding to the ATP-binding site, preventing ATP from accessing the active site. This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and air can lead to the gradual breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include sustained inhibition of target enzymes and prolonged alterations in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and signaling pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which facilitate the conversion of this compound into more water-soluble metabolites for excretion. The metabolic flux of this compound can influence its bioavailability and efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also dependent on its binding affinity to plasma proteins, which can affect its pharmacokinetics and biodistribution .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, the compound can localize to mitochondria, affecting mitochondrial function and cellular energy production. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Transition Metal Catalyzed Reactions: One common method involves the use of copper (II) acetate as a catalyst.

    Reductive Cyclization Reactions: Another method involves the reductive cyclization of 2-azidobenzaldehydes with amines.

Industrial Production Methods: Industrial production methods for 7-Iodo-1H-indazole often involve large-scale synthesis using the above-mentioned catalytic and non-catalytic routes. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom in 7-Iodo-1H-indazole imparts unique electronic properties that can enhance its reactivity and binding affinity compared to other halogenated indazoles. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

7-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCFWHAFVDMAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587385
Record name 7-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945761-94-4
Record name 7-Iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945761-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 7-iodo-1H-indazole in the synthesis of indazole derivatives?

A1: this compound serves as a crucial intermediate in the synthesis of various 7-substituted and 3,7-disubstituted indazole derivatives []. The iodine atom at the 7-position can undergo various palladium-catalyzed reactions, enabling the introduction of different functional groups. This versatility makes this compound a valuable building block for exploring the structure-activity relationships of indazole-based compounds, particularly in the context of developing novel NO-synthase (NOS) inhibitors [].

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